Structural Differentiation: The 2-Methyl Group Distinguishes CAS 790272-38-7 from the Des-Methyl Analog CAS 850021-26-0
CAS 790272-38-7 contains a 2-methyl substituent on the pyrimidine ring that is absent in its closest commercially available analog, CAS 850021-26-0 [(4-oxo-5-thien-2-ylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid] . The 2-methyl group increases molecular weight (306.36 vs. 292.33 g/mol, Δ = +14.03 g/mol), adds one additional rotatable bond, and alters the computed lipophilicity (XLogP3 = 1.8 for CAS 790272-38-7 vs. a predicted lower value for the des-methyl analog based on the loss of one sp³ carbon) [1]. In the broader thieno[2,3-d]pyrimidine SAR literature, methylation at the 2-position has been shown to modulate metabolic stability, tautomeric equilibrium of the 4-oxo group, and steric interactions with biological targets—effects that cannot be assumed to extrapolate across different scaffold substitution patterns [2].
| Evidence Dimension | Molecular weight and computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 306.36 g/mol; XLogP3 = 1.8 (PubChem computed) |
| Comparator Or Baseline | CAS 850021-26-0: MW = 292.33 g/mol; XLogP3 not independently reported but predicted lower |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔXLogP3 ≈ +0.3 to +0.5 units (estimated based on Hansch π for methyl = 0.56, corrected for heterocyclic context) |
| Conditions | Computed physicochemical properties from PubChem (PubChem release 2025.04.14) and vendor specifications (AKSci, CalpacLab) |
Why This Matters
The presence of the 2-methyl group fundamentally alters both the physicochemical profile and the metabolic vulnerability of the scaffold; procurement of the des-methyl analog (CAS 850021-26-0) as a substitute therefore introduces an uncharacterized variable into any structure-activity or pharmacokinetic study.
- [1] PubChem Compound Summary for CID 2513473, Computed Properties section. XLogP3 = 1.8. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2513473 View Source
- [2] Cho, N. et al. Thieno[2,3-d]pyrimidine-3-acetic acids: a new class of nonpeptide endothelin receptor antagonists. Chem. Pharm. Bull. 1998, 46, 1724–1737. (Demonstrates that systematic substituent variation at the 2-, 5-, and 6-positions of the thieno[2,3-d]pyrimidine core generates large potency differences.) View Source
